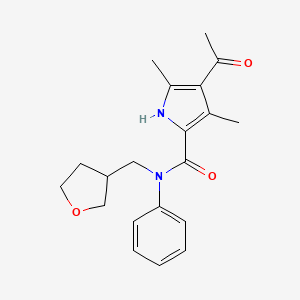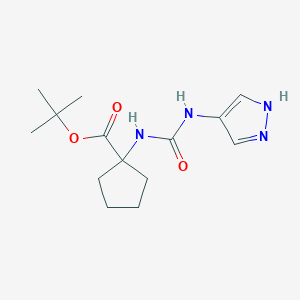
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol, also known as NPPB, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of chloride channels and has been used to study the role of these channels in various physiological processes.
Mechanism of Action
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol is a potent inhibitor of chloride channels. It binds to the chloride channel and blocks the flow of chloride ions through the channel. This results in a decrease in the membrane potential and a decrease in the excitability of the cell.
Biochemical and Physiological Effects:
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been shown to have a wide range of biochemical and physiological effects. For example, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been shown to inhibit insulin secretion in pancreatic beta cells. 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has also been shown to inhibit smooth muscle contraction in blood vessels. In addition, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been shown to inhibit the migration of cancer cells.
Advantages and Limitations for Lab Experiments
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels and has been shown to be effective in a wide range of physiological processes. However, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol also has several limitations. It is a toxic compound and can be harmful to cells at high concentrations. In addition, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol is not selective for specific types of chloride channels and can inhibit multiple types of channels.
Future Directions
There are several future directions for research involving 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol. One direction is to investigate the role of chloride channels in other physiological processes using 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol. Another direction is to develop more selective inhibitors of chloride channels that can be used in specific physiological processes. Finally, research can be done to investigate the potential therapeutic uses of 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol in the treatment of diseases such as cancer and diabetes.
Synthesis Methods
The synthesis of 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol involves several steps. The first step is the synthesis of 4-nitropyrazole, which is achieved by reacting 4-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride. The second step involves the synthesis of 3-piperidin-1-ylpiperidine, which is achieved by reacting piperidine with 1,3-dibromopropane. The final step involves the coupling of 4-nitropyrazole and 3-piperidin-1-ylpiperidine using a palladium catalyst to yield 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol.
Scientific Research Applications
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been used in various scientific research studies to investigate the role of chloride channels in different physiological processes. For example, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been used to study the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells. 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has also been used to investigate the role of chloride channels in the regulation of smooth muscle contraction in blood vessels.
properties
IUPAC Name |
1-(4-nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c22-16(13-20-11-15(9-17-20)21(23)24)12-18-6-4-5-14(10-18)19-7-2-1-3-8-19/h9,11,14,16,22H,1-8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXZXPLZLUFSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCN(C2)CC(CN3C=C(C=N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)



![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)
